molecular formula C10H11BrN2O B5117891 N-(5-bromo-2-pyridinyl)-4-pentenamide

N-(5-bromo-2-pyridinyl)-4-pentenamide

Cat. No. B5117891
M. Wt: 255.11 g/mol
InChI Key: KOUUZUYYUKXXGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-pyridinyl)-4-pentenamide, also known as Br-PET, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of pyridine, which is a heterocyclic aromatic compound that is widely used in the pharmaceutical industry. Br-PET has been shown to have several properties that make it an attractive candidate for use in scientific research, including its ability to bind to specific receptors in the brain and its potential as a tool for studying the mechanisms of certain diseases.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-pyridinyl)-4-pentenamide involves its ability to bind to specific receptors in the brain, such as the dopamine D2 receptor. This binding activity can be visualized using various imaging techniques, such as positron emission tomography (PET) imaging. By studying the binding activity of N-(5-bromo-2-pyridinyl)-4-pentenamide in different regions of the brain, researchers can gain insights into the function of these regions and how they are affected by disease.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-4-pentenamide has been shown to have several biochemical and physiological effects. For example, it has been shown to increase dopamine release in the brain, which could have implications for the treatment of certain neurological disorders. Additionally, N-(5-bromo-2-pyridinyl)-4-pentenamide has been shown to have anti-inflammatory effects, which could make it a useful tool for studying the role of inflammation in disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-bromo-2-pyridinyl)-4-pentenamide in lab experiments is its ability to bind to specific receptors in the brain with high affinity and selectivity. This makes it a useful tool for studying the function of these receptors and how they are affected by disease. However, there are also limitations to using N-(5-bromo-2-pyridinyl)-4-pentenamide in lab experiments. For example, it can be difficult to obtain high-purity samples of N-(5-bromo-2-pyridinyl)-4-pentenamide, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research involving N-(5-bromo-2-pyridinyl)-4-pentenamide. One area of research involves the development of new imaging techniques that can be used to visualize the binding activity of N-(5-bromo-2-pyridinyl)-4-pentenamide in the brain with higher resolution. Another area of research involves the use of N-(5-bromo-2-pyridinyl)-4-pentenamide in the development of new treatments for neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, researchers are exploring the potential of N-(5-bromo-2-pyridinyl)-4-pentenamide as a tool for studying the role of inflammation in disease and developing new anti-inflammatory drugs.

Synthesis Methods

The synthesis of N-(5-bromo-2-pyridinyl)-4-pentenamide involves the reaction of 5-bromo-2-pyridinecarboxylic acid with 4-penten-1-amine. This reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere, such as nitrogen or argon. The resulting product is purified using various techniques, such as column chromatography, to obtain a high-purity sample of N-(5-bromo-2-pyridinyl)-4-pentenamide.

Scientific Research Applications

N-(5-bromo-2-pyridinyl)-4-pentenamide has been shown to have several potential applications in scientific research. One of the most promising areas of research involves the use of N-(5-bromo-2-pyridinyl)-4-pentenamide as a tool for studying the mechanisms of certain diseases, such as Parkinson's disease and Alzheimer's disease. N-(5-bromo-2-pyridinyl)-4-pentenamide has been shown to bind to specific receptors in the brain that are involved in these diseases, which could help researchers better understand the underlying mechanisms of these conditions.

properties

IUPAC Name

N-(5-bromopyridin-2-yl)pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-2-3-4-10(14)13-9-6-5-8(11)7-12-9/h2,5-7H,1,3-4H2,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUUZUYYUKXXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NC1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromopyridin-2-yl)pent-4-enamide

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